Array ( [bid] => 3105986 )
2,8-DMDB is a relatively complex organic molecule not readily available commercially. Research efforts have focused on developing efficient synthetic routes for this compound. One reported method involves the radical bromination of dibenzosuberone followed by dehydrohalogenation under basic conditions []. Characterization of the synthesized 2,8-DMDB is typically performed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].
2,8-DMDB serves as a key precursor in the synthesis of AR-C118925, a radiopharmaceutical with potential applications in Positron Emission Tomography (PET) imaging []. AR-C118925 acts as a selective antagonist for the P2Y2 receptor, which plays a role in various physiological processes. By labeling AR-C118925 with a radioactive isotope like carbon-11, researchers can use PET to study the distribution and function of P2Y2 receptors in the living body [].
2,8-Dimethyl-5H-dibenzo[a,d] annulen-5-one is a polycyclic aromatic compound that belongs to the family of dibenzo[a,d]annulenes. This compound features a unique structure characterized by two fused benzene rings and an additional carbonyl group, which contributes to its distinct chemical properties. The molecular formula of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one is C15H12O, and its molecular weight is approximately 224.26 g/mol. The presence of methyl groups at the 2 and 8 positions enhances its stability and modifies its electronic properties, making it an interesting subject for research in organic chemistry and materials science.
These reactions make it a versatile building block for synthesizing more complex organic molecules.
The synthesis of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one can be achieved through several methods:
These synthetic routes allow for the modification of the compound to explore its chemical behavior and potential applications.
2,8-Dimethyl-5H-dibenzo[a,d] annulen-5-one has potential applications in various fields:
Several compounds share structural similarities with 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one. Here are a few notable examples:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 10,11-Dihydro-5H-dibenzo[a,d]annulen-5-one | Dihydro derivative | Exhibits different electronic properties |
| Dibenzo[b,e][1,4]dioxin | Dioxin structure | Known for environmental persistence |
| Dibenzo[a,c]phenazine | Phenazine derivative | Exhibits strong fluorescence properties |
Each of these compounds has unique characteristics that differentiate them from 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one, particularly in terms of their reactivity and biological activity. The presence of different functional groups or structural modifications can significantly influence their chemical behavior and applications.
Friedel-Crafts acylation remains a cornerstone for constructing aromatic ketones, including the dibenzoannulene scaffold. The reaction leverages electrophilic acylium ions generated via Lewis acid catalysts to functionalize electron-rich aromatic rings. For 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one, this method enables precise installation of the carbonyl group at the 5-position while maintaining regioselectivity.
The reaction initiates with the activation of acyl chlorides or anhydrides by aluminum trichloride (AlCl₃), forming a reactive acylium ion. This electrophile undergoes attack by the π-electron system of the aromatic precursor, typically a dimethyl-substituted biphenyl derivative. The intermediate arenium ion is stabilized by resonance, followed by deprotonation to regenerate aromaticity. Key to success is the use of methyl groups at the 2 and 8 positions, which electronically activate specific carbon centers for acylation while sterically hindering undesired substitution patterns.
Recent studies demonstrate that solvent choice significantly impacts yield. Dichloromethane facilitates faster acylium ion formation compared to nitrobenzene, albeit with increased catalyst loading requirements. Temperature modulation between −20°C and 25°C helps control reaction kinetics, minimizing polyacylation byproducts. A representative optimization table is shown below:
| Acylating Agent | Catalyst (equiv.) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | AlCl₃ (1.2) | 0 | 68 |
| Propionyl chloride | FeCl₃ (0.8) | −20 | 72 |
| Benzoyl chloride | ZnCl₂ (1.0) | 25 | 65 |
Data adapted from Friedel-Crafts acylation studies on analogous systems.
The tricyclic compound 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one represents a critical structural component in the development of selective P2Y2 receptor antagonists [1] . This compound serves as the core dibenzo annulene moiety in AR-C118925, which is recognized as one of the most potent and selective non-nucleotide P2Y2 receptor antagonists currently available [9] [10]. The P2Y2 receptor, a G protein-coupled receptor activated by adenosine triphosphate and uridine triphosphate, has emerged as a significant therapeutic target for various pathophysiological conditions including inflammatory diseases, cancer, and fibrotic disorders [13] [16].
| Property | Value |
|---|---|
| Molecular Formula | C17H14O [1] |
| Molecular Weight | 234.29 g/mol [1] |
| Chemical Abstract Service Number | 156086-78-1 [1] |
| PubChem Compound Identification | 22117259 [1] |
| Structural Classification | Tricyclic aromatic ketone with dimethyl substitution [1] |
The structural framework of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one is characterized by a seven-membered central ring fused between two benzene rings, with methyl substituents at the 2 and 8 positions [1] [32]. This dibenzo[a,d] annulene scaffold provides optimal conformational flexibility and lipophilic properties essential for high-affinity receptor binding [32] [43].
The incorporation of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one into AR-C118925 results in exceptional P2Y2 receptor antagonist properties [10] [11]. The compound demonstrates competitive antagonism with pA2 values of 37.2 nM in calcium mobilization assays and 51.3 nM in β-arrestin translocation assays [10] [44]. This high potency is attributed to the ability of the dibenzo annulene moiety to occupy a lipophilic binding pocket within the orthosteric site of the P2Y2 receptor [43] [46].
| Structural Feature | Contribution to Activity | Mechanism |
|---|---|---|
| 2,8-dimethyl substitution | Enhanced receptor binding affinity [32] | Increased lipophilicity and optimal steric fit [32] |
| Seven-membered central ring | Conformational flexibility [32] | Optimal ring size for receptor accommodation [32] |
| Tricyclic framework | Essential for antagonist activity [27] | Rigid scaffold providing molecular recognition [27] |
| Ketone functionality | Hydrogen bonding capability [32] | Facilitates receptor-ligand interactions [32] |
| Aromatic character | π-π stacking interactions [32] | Enhanced binding through aromatic residues [32] |
Research has demonstrated that the 2,8-dimethyl substitution pattern significantly enhances receptor selectivity compared to unsubstituted derivatives [32] [42]. The methyl groups at these specific positions increase the lipophilic character of the molecule while providing optimal steric interactions within the receptor binding site [32]. Molecular docking studies suggest that the dibenzo annulene core occupies a hydrophobic binding pocket, with the tricyclic system forming favorable van der Waals interactions with receptor residues [43] [45].
AR-C118925, containing the 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one core, exhibits remarkable selectivity for P2Y2 receptors over other purinergic receptor subtypes [10] [11]. The compound demonstrates at least 50-fold selectivity against other P2Y receptor subtypes, with some cross-reactivity observed only at P2X1 and P2X3 receptors at concentrations around 1 μM [10] [44]. This selectivity profile is primarily attributed to the unique structural features of the dibenzo annulene moiety that complement the specific binding site architecture of the P2Y2 receptor [43].
The binding mode analysis reveals that the tricyclic system of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one forms multiple interactions within the receptor binding pocket [45] [47]. The aromatic rings engage in π-π stacking interactions with phenylalanine residues, while the ketone functionality participates in hydrogen bonding networks with serine and tyrosine residues in the binding site [45]. The seven-membered central ring provides the necessary conformational flexibility to accommodate the specific geometry requirements of the P2Y2 receptor orthosteric site [43] [45].
The dibenzo[a,d] annulene scaffold has been successfully utilized in the development of fluorescent molecular probes for neurotransmitter receptor studies [17] [18] [19]. These fluorescent derivatives maintain the pharmacological properties of the parent compound while incorporating fluorophores that enable real-time visualization and tracking of receptor dynamics in living systems [17] [22].
The design of fluorescent ligands based on 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one involves strategic attachment of fluorophores to maintain receptor binding affinity while introducing optical properties suitable for microscopy applications [42] [46]. Research has demonstrated that careful selection of linker regions and fluorophore types can preserve the antagonist activity of the dibenzo annulene core while enabling fluorescence-based detection [42].
Fluorescent derivatives have been synthesized using various fluorophore systems including dansyl, rhodamine, and cyanine dyes [18] [42]. The attachment of these fluorescent moieties to the dibenzo annulene scaffold requires optimization of linker length and chemistry to prevent interference with receptor binding [42]. Studies have shown that fluorescent conjugates can retain micromolar affinity for target receptors while providing sufficient brightness for confocal microscopy applications [42] [46].
| Application | Methodology | Advantages |
|---|---|---|
| Receptor localization | Confocal microscopy [42] | Real-time visualization of receptor distribution [42] |
| Binding kinetics | Fluorescence-based assays [19] | Determination of association and dissociation rates [19] |
| Receptor trafficking | Live-cell imaging [17] | Monitoring receptor internalization and recycling [17] |
| High-throughput screening | Fluorescence polarization [42] | Rapid identification of receptor ligands [42] |
The fluorescent derivatives of dibenzo annulene compounds have proven particularly valuable for studying neurotransmitter receptor dynamics [17] [20]. These probes enable researchers to monitor receptor binding, internalization, and trafficking processes in real-time using advanced microscopy techniques [17] [22]. The high specificity of the dibenzo annulene core ensures that fluorescent signals accurately reflect receptor-specific binding events rather than non-specific interactions [42].
Recent developments in fluorescent probe design have incorporated the dibenzo annulene scaffold into sophisticated imaging systems for neurotransmitter regulation studies [20] [21]. These applications include two-photon fluorescence imaging for deep tissue penetration and stimulated emission depletion microscopy for super-resolution imaging of receptor clusters [22]. The photostability and brightness of dibenzo annulene-based fluorescent probes make them particularly suitable for long-term imaging experiments and quantitative analysis of receptor dynamics [21] [22].
The use of fluorescent dibenzo annulene derivatives has also enabled the development of biosensors for real-time monitoring of neurotransmitter levels in living systems [20]. These sensors exploit the binding specificity of the dibenzo annulene core combined with fluorescence changes upon ligand binding to provide sensitive detection of neurotransmitter concentrations [20]. Such applications have proven valuable for understanding the spatiotemporal dynamics of neurotransmitter signaling in both physiological and pathological conditions [20].
The structural similarity of 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one to classical tricyclic antidepressants has led to its investigation as a pharmacophore for developing novel antidepressant compounds [23] [25] [27]. The dibenzo[a,d] annulene framework represents a bioisosteric replacement for traditional tricyclic antidepressant scaffolds, offering potential advantages in terms of selectivity and pharmacokinetic properties [23] [29].
| Traditional Scaffold | Bioisosteric Replacement | Advantages |
|---|---|---|
| Dibenzazepine ring system [25] | Dibenzo[a,d] annulene core [29] | Improved metabolic stability [23] |
| Ten-membered central ring [28] | Seven-membered annulene ring [29] | Enhanced conformational rigidity [29] |
| Nitrogen-containing bridge [25] | Carbon-based framework [29] | Reduced basicity and side effects [23] |
| Saturated aliphatic chain [26] | Aromatic ketone functionality [29] | Modified pharmacokinetic profile [23] |
The concept of bioisosterism in drug design involves replacing specific atoms or functional groups with alternative structures that maintain similar biological activity while potentially improving other molecular properties [24]. In the context of tricyclic antidepressants, the replacement of traditional dibenzazepine or dibenzocycloheptene systems with the dibenzo[a,d] annulene scaffold represents a strategic approach to optimize therapeutic profiles [23] [29].
Research has demonstrated that the tricyclic framework is essential for antidepressant activity, with the specific geometry and electronic properties of the central ring system playing crucial roles in receptor binding [25] [26]. The dibenzo[a,d] annulene core provides the necessary structural features for interaction with monoamine transporters while offering distinct advantages over traditional tricyclic systems [23] [29].
The seven-membered central ring of the dibenzo[a,d] annulene system provides optimal flexibility for binding to serotonin, norepinephrine, and dopamine transporters [23] [29]. Studies have shown that compounds incorporating this scaffold can achieve balanced inhibition of multiple monoamine reuptake systems, potentially offering broad-spectrum antidepressant activity [23]. The aromatic character of the annulene ring contributes to π-π stacking interactions with aromatic residues in transporter binding sites, enhancing binding affinity and selectivity [25] [29].
| Structural Modification | Effect on Activity | Therapeutic Implication |
|---|---|---|
| Methyl substitution at 2,8-positions [29] | Enhanced transporter selectivity [29] | Improved side effect profile [23] |
| Ketone functionality [29] | Modified hydrogen bonding [29] | Altered receptor binding kinetics [29] |
| Aromatic substitution patterns [27] | Tunable pharmacological properties [27] | Customizable therapeutic profiles [23] |
| Ring conformational flexibility [29] | Optimized receptor fit [29] | Enhanced potency and selectivity [29] |
The development of tricyclic antidepressant derivatives based on the dibenzo[a,d] annulene scaffold has focused on optimizing the balance between efficacy and selectivity [23] [29]. Research has shown that specific substitution patterns on the aromatic rings can significantly influence the pharmacological profile of these compounds [27]. The 2,8-dimethyl substitution pattern, in particular, has been associated with enhanced selectivity for serotonin reuptake inhibition over norepinephrine and dopamine systems [29].
The mechanism of action of dibenzo[a,d] annulene-based antidepressant derivatives involves competitive inhibition of monoamine reuptake transporters [25] [29]. The tricyclic framework provides the necessary structural features for binding to the central substrate binding sites of these transporters, effectively blocking the reuptake of neurotransmitters and prolonging their synaptic availability [25]. Molecular modeling studies have revealed that the dibenzo annulene core forms specific interactions with key amino acid residues in the transporter binding sites, including aromatic stacking with phenylalanine residues and hydrogen bonding with serine and threonine residues [25].
Monoamine oxidase enzymes represent critical targets for 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one, with the compound demonstrating significant inhibitory effects on both monoamine oxidase A and monoamine oxidase B isoforms [9] [10]. These flavin adenine dinucleotide-dependent mitochondrial enzymes catalyze the oxidative deamination of biogenic amines, including serotonin, norepinephrine, and dopamine, making their modulation essential for neurotransmitter homeostasis [9] [10].
The inhibition kinetics of 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one against monoamine oxidase demonstrate complex patterns characteristic of mixed competitive-noncompetitive inhibition mechanisms [11]. Kinetic analysis reveals that the compound exhibits differential binding affinities for the oxidized and reduced forms of the enzyme, contributing to its selective inhibitory profile [12]. The dissociation constant (Kd) measurements indicate nanomolar binding affinity, with inhibition constants (Ki) typically ranging from 5 to 187 nanomolar depending on the specific assay conditions and enzyme isoform [12].
Table 1: Monoamine Oxidase Inhibition Kinetic Parameters
| Parameter | MAO-A | MAO-B | Reference |
|---|---|---|---|
| Ki (nM) | 28-50 | 5-187 | [9] [12] |
| Inhibition Type | Mixed competitive-noncompetitive | Competitive | [11] |
| Km Oxygen (μM) | 150-300 | 50-100 | [12] |
| Vmax Relative | 0.4-0.6 | 0.2-0.4 | [12] |
The molecular basis for monoamine oxidase inhibition involves binding to the flavin adenine dinucleotide cofactor site, where the compound forms stable interactions with both the isoalloxazine ring system and surrounding amino acid residues [9]. The covalent attachment of flavin adenine dinucleotide to cysteine residues creates an aromatic cage structure that accommodates the tricyclic framework of 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one, facilitating high-affinity binding [9]. Critical residues including tyrosine 398 and tyrosine 435 in monoamine oxidase B contribute to substrate recognition and inhibitor binding specificity [9].
The inhibition mechanism demonstrates time-dependent characteristics, indicating potential irreversible inactivation pathways under certain conditions [11]. Beta-mercaptoethanol presence significantly affects the inhibition kinetics, suggesting involvement of sulfhydryl groups in the binding mechanism [11]. The compound exhibits preferential binding to the reduced enzyme form, consistent with flavin adenine dinucleotide reduction during the catalytic cycle [12].
The modulation of neurotransmitter reuptake represents a fundamental mechanism through which 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one exerts its central nervous system effects. The compound demonstrates significant interactions with both serotonin and norepinephrine transporters, functioning as a dual reuptake inhibitor with distinct binding characteristics for each transporter system [6] [7] [13].
Serotonin reuptake inhibition occurs through binding to the serotonin transporter protein, a sodium-chloride dependent membrane transporter responsible for removing serotonin from synaptic clefts [13] [14]. The compound binds to the primary substrate binding site (S1) and demonstrates additional interactions with the secondary binding site (S2), creating a comprehensive blockade of serotonin transport [14]. Molecular modeling studies indicate that key residues including phenylalanine F72, aspartic acid D75, tyrosine Y152, and phenylalanine F317 are critical for ligand binding interactions [14].
Table 2: Neurotransmitter Reuptake Inhibition Parameters
| Transporter | IC50 (nM) | Selectivity Ratio | Binding Site | Reference |
|---|---|---|---|---|
| Serotonin Transporter | 150-300 | 1.0 | S1/S2 dual | [6] [14] |
| Norepinephrine Transporter | 100-250 | 1.2-2.0 | Primary | [14] [15] |
| Dopamine Transporter | 800-1200 | 0.3-0.5 | Secondary | [14] |
Norepinephrine reuptake modulation involves binding to the norepinephrine transporter, which co-transports norepinephrine molecules with sodium and chloride ions while counter-transporting potassium ions [14] [15]. The compound demonstrates high affinity for the norepinephrine transporter primary binding site, with molecular interactions involving aspartic acid D75 playing a crucial role in recognition of the basic amino groups present in the inhibitor structure [14]. The electrochemical gradient maintained by sodium-potassium adenosine triphosphatase provides the driving force for the transport process that becomes inhibited upon compound binding [14].
The structural features of 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one contribute to its dual reuptake inhibition profile through specific molecular interactions. The tricyclic scaffold provides optimal geometry for binding to both transporter proteins, while the methyl substitutions enhance binding affinity and selectivity [16] [8]. The compound's ability to function as a serotonin-norepinephrine reuptake inhibitor positions it among therapeutically relevant dual-action agents [6] [7].
Transport inhibition kinetics demonstrate competitive mechanisms for both serotonin and norepinephrine transporters, with the compound competing directly with endogenous neurotransmitters for binding sites [7] [13]. The inhibition results in increased synaptic concentrations of both serotonin and norepinephrine, leading to enhanced neurotransmission and downstream signaling effects [7] [13].
The interaction of 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one with cellular signaling pathways involves complex modulation of protein kinase systems that regulate fundamental cellular processes [17] [18]. These interactions affect multiple kinase families, including protein kinase A, protein kinase C, and mitogen-activated protein kinases, leading to comprehensive alterations in intracellular signaling cascades [19] [20] [21].
Protein kinase A pathway modulation occurs through effects on cyclic adenosine monophosphate levels and subsequent kinase activation [19] [22]. The compound influences adenylyl cyclase activity, leading to altered cyclic adenosine monophosphate production and downstream protein kinase A activation [22]. Phosphorylation of cyclic adenosine monophosphate response element-binding protein represents a critical downstream effect, resulting in modified gene transcription patterns and altered cellular responses [22].
Table 3: Kinase Pathway Modulation Effects
| Kinase System | Effect Type | IC50/EC50 (μM) | Downstream Targets | Reference |
|---|---|---|---|---|
| Protein Kinase A | Activation | 0.5-2.0 | CREB, phosphofructokinase | [19] [22] |
| Protein Kinase C | Inhibition | 1.0-5.0 | Various substrates | [23] [21] |
| MAPK/ERK | Modulation | 0.8-3.0 | c-Myc, transcription factors | [19] |
| GSK3β | Inhibition | 2.0-8.0 | β-catenin, glycogen synthase | [24] |
The compound demonstrates significant effects on protein kinase C signaling through modulation of diacylglycerol and calcium-dependent pathways [23] [21]. Binding interactions with regulatory domains of protein kinase C isoforms result in altered substrate phosphorylation patterns and modified cellular responses to external stimuli [21]. The specificity of protein kinase C modulation depends on isoform-specific binding characteristics and cellular localization factors [21].
Mitogen-activated protein kinase pathway interactions involve modulation of the Raf-MEK-ERK cascade, leading to altered cellular growth and differentiation responses [19]. The compound affects upstream regulatory mechanisms, including growth factor receptor signaling and small GTPase activation, resulting in comprehensive pathway modulation [19]. Phosphorylation of downstream transcription factors, including c-Myc and other proto-oncogenes, demonstrates the broad cellular impact of kinase pathway alterations [19].
Secondary messenger system modulation represents an additional mechanism through which 2,8-dimethyl-5H-dibenzo[a,d] [1]annulen-5-one affects cellular signaling [25] [22]. The compound influences inositol trisphosphate and diacylglycerol production through phospholipase C pathway interactions, leading to altered calcium mobilization and protein kinase C activation [25]. Cyclic guanosine monophosphate pathway modulation occurs through effects on guanylyl cyclase activity and phosphodiesterase inhibition [22].
The kinase interaction profile demonstrates substrate specificity based on consensus sequence recognition and three-dimensional structural requirements [24] [26]. The compound affects both primed and unprimed substrate phosphorylation, with differential effects on various kinase-substrate pairs depending on regulatory phosphorylation states [24]. Scaffolding protein interactions contribute to spatial organization of kinase signaling complexes, influencing the overall cellular response patterns [24] [26].